1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane
Overview
Description
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane, also known as TMC, is an organic compound with a unique structure and properties. It is an alicyclic compound composed of four methyl groups and two ethyl groups attached to a six-membered ring. It is a colorless liquid with a mild odor and is primarily used as a solvent in various industrial applications, such as in the production of paints, coatings, and adhesives .
Molecular Structure Analysis
The molecular formula of this compound is C13H24 . It is an alicyclic compound composed of four methyl groups and two ethyl groups attached to a six-membered ring.Chemical Reactions Analysis
This compound is analyzed in synthetic elastomers and natural rubber studies of cyclic oligomer formation in the copolymerization of isoprene with isobutylene . It is also used in the preparation of butyl rubber .Physical And Chemical Properties Analysis
The molecular weight of this compound is 180.33 . It is a colorless liquid with a mild odor . The predicted density is 0.788±0.06 g/cm3 , and the predicted boiling point is 207.4±7.0 °C .Scientific Research Applications
Chemical Reactions and Properties
- Thermodynamic Data from Equilibrium Measurements: Research by Egger and Jola (1969) explored the equilibrium between 3-methylene-1,5,5-trimethylcyclohexene and 1,3,5,5-tetramethyl-1,3-cyclohexadiene, providing thermodynamic data from these equilibriums in the presence of nitrogen oxide as a catalyst (Egger & Jola, 1969).
- Thermal Decomposition: Nakamura et al. (1998) studied the thermal decomposition of 1-cyclohexyl-1-methylethyl peroxypivalate in cumene, analyzing the generation of radicals and their efficiency (Nakamura et al., 1998).
- Stable Carbonium Ions Research: A study by Olah et al. (1967) on the 1-Methylcyclopentyl cation provided insights into the stability and structure of carbonium ions, contributing to a broader understanding of hydrocarbon isomerization (Olah et al., 1967).
Catalysis and Oxidation Processes
- Catalytic Oxidation Studies: Spinacé et al. (1995) investigated the catalytic oxidation of cyclohexane using Titanium Silicalite, focusing on overoxidation and comparison with other oxidation systems (Spinacé et al., 1995).
- Biodegradation Pathways: Research by Yi et al. (2011) unveiled novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1, presenting a sequential tracking method of degradation intermediate (Yi et al., 2011).
Synthesis and Compound Formation
- Heterocyclic Compounds Synthesis: A study by Shaaban et al. (2014) used Cyclohexane-1,3-dione to develop new anticancer compounds, highlighting the synthesis and cytotoxicity of the resulting heterocyclic compounds (Shaaban et al., 2014).
- Surface Chemistry Analysis: Morales and Zaera (2007) explored the reactivity of 1-methyl-1-cyclohexene and methylene cyclohexane on a Pt(111) single-crystal surface, providing insights into dehydrogenation and hydrogenation processes (Morales & Zaera, 2007).
Future Directions
Given the use of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane in the copolymerization of isoprene with isobutylene and in the preparation of butyl rubber , future research could focus on exploring its potential applications in other types of polymerization reactions or in the synthesis of other types of rubber.
properties
IUPAC Name |
1,1,5,5-tetramethyl-2-prop-1-en-2-ylcyclohexane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24/c1-10(2)11-7-8-12(3,4)9-13(11,5)6/h11H,1,7-9H2,2-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKUZZXPPXLFDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(CC1(C)C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017122 | |
Record name | 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63251-38-7 | |
Record name | 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.